3-Methyl-2-phenylpiperidine
Overview
Description
3-Methyl-2-phenylpiperidine is an intermediate in the preparation of 3-aminopiperidine substance P antagonists . It belongs to the class of phenylpiperidines, which are chemical compounds with a phenyl moiety directly attached to piperidine .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular formula of this compound is C12H17N . Its molecular weight is 169.2224 . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Scientific Research Applications
Dopamine Receptor Research
- Research on 2-[(4-phenylpiperazin-1-yl)methyl]imidazoazines, including compounds related to 3-methyl-2-phenylpiperidine, highlighted their potential in dopamine receptor studies. These compounds, particularly 3c (PIP3EA), showed high affinities and selectivities for D4 dopamine receptors and indicated partial agonist effects. This finding is significant in the exploration of the dopamine system's role in neurological and psychiatric disorders (Enguehard-Gueiffier et al., 2006).
Alkaloid Synthesis
- δ-Amino β-keto esters, closely related to this compound, have been identified as valuable chiral building blocks for alkaloid synthesis. These esters are utilized in the enantioselective synthesis of 2-phenylpiperidine, demonstrating their significance in the production of complex organic compounds (Davis et al., 2000).
Chromatographic Analysis
- The development of a sensitive LC-MS/MS method for determining SCH 211803, which includes a compound structurally similar to this compound, in rat and monkey plasma. This method is crucial for supporting pre-clinical studies and underscores the importance of accurate measurement techniques in pharmaceutical research (Yang et al., 2004).
NMR Spectroscopy in Piperidines
- A study on 3-ethyl-4-hydroxy-4-phenylpiperidines, related to this compound, focused on their high-resolution NMR spectra. This research provided insights into the conformational analysis of piperidine derivatives, which is crucial for understanding their chemical behavior and potential pharmaceutical applications (Manimekalai et al., 2008).
Synthesis Methods
- Studies have explored various synthesis methods for piperidine derivatives, highlighting the versatility and importance of these compounds in pharmaceutical and chemical research. These methods include palladium-catalyzed C(sp3)-H arylation, which is a key technique for creating structurally diverse piperidine compounds (Millet & Baudoin, 2015).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-methyl-2-phenylpiperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-10-6-5-9-13-12(10)11-7-3-2-4-8-11/h2-4,7-8,10,12-13H,5-6,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBKSSTVLPZMFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCNC1C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901005723 | |
Record name | 3-Methyl-2-phenylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901005723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85237-67-8 | |
Record name | 3-Methyl-2-phenylpiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85237-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-2-phenylpiperidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085237678 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyl-2-phenylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901005723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-2-phenylpiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.078.543 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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